2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid
Description
2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid is a thiazole derivative featuring a 4-methyl-substituted 1,3-thiazole ring linked via an amino group to a butanoic acid chain. Though specific physicochemical data for this compound are absent in the provided evidence, structural analogs in the literature (e.g., ) suggest its relevance in medicinal chemistry and materials science, particularly in contexts requiring hydrogen-bonding interactions or metal coordination .
Properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-6(7(11)12)10-8-9-5(2)4-13-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJBEQLJFXCUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NC(=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes. For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways. These could potentially include pathways involved in inflammation, microbial growth, and cell proliferation, among others.
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as their solubility and stability, can influence their pharmacokinetic behavior.
Result of Action
Based on the reported biological activities of thiazole derivatives, this compound may have potential effects such as anti-inflammatory, antimicrobial, and antitumor activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid. Factors such as pH can affect the yield of thiazole derivatives. Additionally, the presence of other substances in the environment, such as proteins or other drugs, may also influence the compound’s action.
Biological Activity
2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thiazole ring that contributes to its unique chemical properties. The thiazole moiety is known to enhance the biological activity of compounds through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to reduced microbial growth and inflammation.
- Receptor Modulation : It may interact with various receptors, affecting signaling pathways crucial for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance cytotoxicity against specific cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
Mechanistic Insights
The mechanism of action for the antimicrobial activity was primarily linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. For anticancer properties, the compound was found to activate caspase pathways leading to apoptosis in treated cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid, differing in substituents, heteroatoms, or functional groups. These variations influence physicochemical properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
The oxazole analog () substitutes sulfur with oxygen, altering electronic properties (lower polarizability) and hydrogen-bonding capacity .
Functional Groups: The thiazolone in introduces a ketone and partial saturation, enhancing rigidity and hydrogen-bond acceptor capacity . The 4-oxo modification in adds a ketone to the butanoic acid chain, likely reducing acidity (pKa ~5–6 for ketones vs. ~2–3 for carboxylic acids) and altering solubility .
Acylated amines (e.g., ) lose NH donor capacity, limiting hydrogen-bond networks but increasing lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
